Acide 5-fluoronicotinique

Vue d'ensemble

Description

5-Fluoronicotinic acid is a chemical compound that has been explored for its diverse applications in the field of organic chemistry and materials science. Its molecular structure and properties enable it to serve as a precursor or building block for various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of 5-Fluoronicotinic acid and its derivatives has been a subject of interest due to their potential applications. A notable method involves the facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which does not require azeotropic drying of fluorine-18, presenting an efficient approach with over 75% conversion observed in just 5 minutes (Basuli et al., 2016). Another practical synthesis method described involves a palladium-catalyzed cyanation/reduction sequence for producing a key pharmaceutical intermediate (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 5-Fluoronicotinic acid and its coordination compounds have been extensively studied, revealing a variety of structural configurations when combined with different metals. These structures range from intricate 3D metal–organic frameworks (MOFs) to simpler monomeric forms, demonstrating the versatility of 5-Fluoronicotinic acid in forming topologically diverse networks (Cui et al., 2015).

Chemical Reactions and Properties

5-Fluoronicotinic acid participates in various chemical reactions, leading to the formation of coordination compounds with interesting properties. For instance, its reaction with transition metals has been shown to yield compounds with potential applications in magnetism and luminescence (Cui et al., 2016).

Physical Properties Analysis

The physical properties of 5-Fluoronicotinic acid derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in material science. The luminescence properties of lanthanide(III) compounds derived from 5-Fluoronicotinic acid, for example, have been investigated, highlighting their potential as luminescent materials (Cui et al., 2016).

Applications De Recherche Scientifique

Synthèse organique

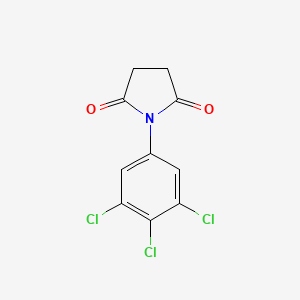

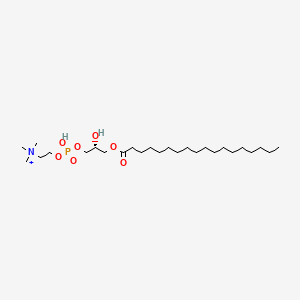

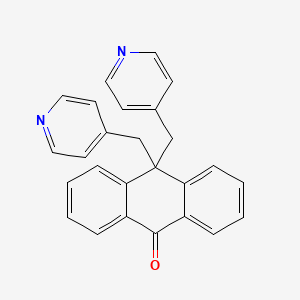

Acide 5-fluoronicotinique: est un bloc de construction précieux en synthèse organique. Sa structure de pyridine fluorée en fait un intermédiaire polyvalent pour la construction de molécules plus complexes. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont présents dans de nombreux produits pharmaceutiques et agrochimiques {svg_1}. La capacité du composé à participer à diverses réactions chimiques, telles que le couplage de Suzuki, améliore son utilité dans la création de diverses architectures moléculaires.

Produits pharmaceutiques

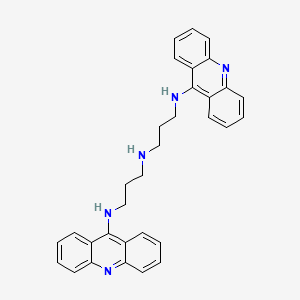

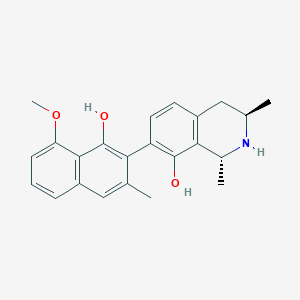

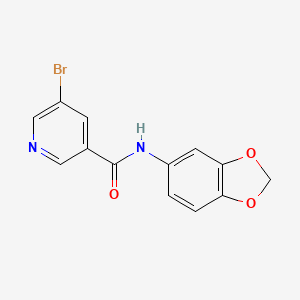

Dans l'industrie pharmaceutique, l'this compound sert de précurseur à la synthèse de principes actifs pharmaceutiques (API). Son incorporation dans les molécules médicamenteuses peut améliorer leurs propriétés pharmacocinétiques, telles que l'augmentation de la stabilité métabolique et une meilleure perméabilité des membranes cellulaires {svg_2}. Cela peut conduire au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Agrochimiques

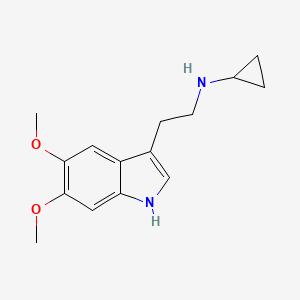

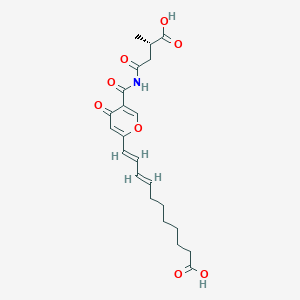

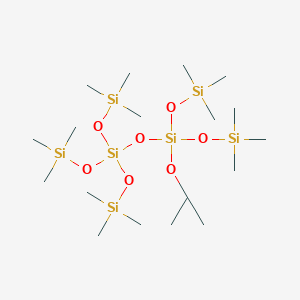

Le secteur agrochimique utilise l'this compound pour créer des composés qui protègent les cultures des ravageurs et des maladies. Son atome de fluor peut contribuer au développement d'herbicides et d'insecticides ayant des modes d'action spécifiques, ce qui pourrait conduire à des produits chimiques agricoles plus efficaces et respectueux de l'environnement {svg_3}.

Chimie de coordination

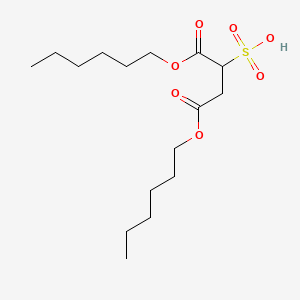

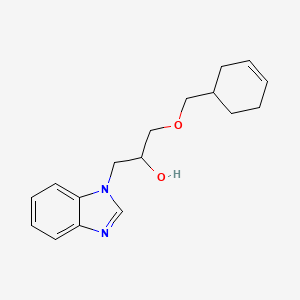

This compound: est exploré comme ligand en chimie de coordination pour former des réseaux métallo-organiques (MOF) et des polymères de coordination. Ces structures ont des applications dans le stockage de gaz, la catalyse et en tant que capteurs. La capacité de l'acide à se lier à divers métaux permet la création de matériaux aux propriétés et fonctions uniques {svg_4}.

Ingénierie cristalline

En ingénierie cristalline, l'this compound est utilisé pour influencer l'empilement et la structure cristalline des matériaux. Cela peut affecter les propriétés mécaniques, optiques et électroniques du matériau, ce qui le rend important pour la conception de nouveaux matériaux pour l'électronique et la photonique {svg_5}.

Photoluminescence

Les dérivés du composé présentent des propriétés photoluminescentes, ce qui les rend intéressants pour la recherche sur les dispositifs optoélectroniques. Ils peuvent être utilisés dans le développement de diodes électroluminescentes organiques (OLED) et d'autres matériaux émetteurs de lumière {svg_6}.

Magnétisme

This compound: les composés de coordination à base sont étudiés pour leurs propriétés magnétiques. Cette recherche a des implications pour le développement de matériaux et de dispositifs magnétiques, qui sont essentiels dans les technologies de stockage de données {svg_7}.

Sécurité et manipulation en recherche

Bien qu'il ne s'agisse pas d'une application directe, la compréhension de la sécurité et de la manipulation de l'this compound est essentielle à son utilisation en recherche. Il nécessite un stockage et une manipulation prudents en raison de ses risques potentiels d'irritation de la peau et des yeux. La connaissance de son profil de sécurité garantit qu'il peut être utilisé efficacement et en toute sécurité dans divers contextes de recherche {svg_8}.

Safety and Hazards

Orientations Futures

5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .

Mécanisme D'action

Target of Action

5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

5-Fluoronicotinic acid, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of 5-Fluoronicotinic acid might be similar, but further studies are needed to confirm this.

Result of Action

The result of the action of 5-Fluoronicotinic acid is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .

Action Environment

The action of 5-Fluoronicotinic acid, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .

Propriétés

IUPAC Name |

5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSBDDOYIWMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193200 | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-66-4 | |

| Record name | 5-Fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoronicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)